11-(4-chlorophenyl)-3-(4-methoxyphenyl)-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one
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Overview
Description
11-(4-chlorophenyl)-3-(4-methoxyphenyl)-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one is a complex organic compound that belongs to the class of dibenzothiazepines. This compound is characterized by its unique structure, which includes a thiazepine ring fused with two benzene rings, and substituted with a chlorophenyl and a methoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-chlorophenyl)-3-(4-methoxyphenyl)-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazepine Ring: This step involves the cyclization of appropriate precursors, such as 2-aminothiophenol and a suitable diketone, under acidic or basic conditions to form the thiazepine ring.
Substitution Reactions: The introduction of the chlorophenyl and methoxyphenyl groups can be achieved through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids (e.g., AlCl3) and are conducted under controlled temperatures to ensure selectivity.
Final Cyclization and Purification: The final product is obtained through cyclization reactions, followed by purification steps such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepine ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Lewis acids like aluminum chloride (AlCl3), ferric chloride (FeCl3).
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction of the carbonyl group.
Functionalized Aromatics: From substitution reactions.
Scientific Research Applications
11-(4-chlorophenyl)-3-(4-methoxyphenyl)-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one has several applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl and methoxyphenyl groups may enhance its binding affinity and selectivity towards these targets. The thiazepine ring structure allows for unique interactions with biological macromolecules, potentially leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Clozapine: Another dibenzothiazepine with antipsychotic properties.
Quetiapine: A dibenzothiazepine used in the treatment of schizophrenia and bipolar disorder.
Uniqueness
11-(4-chlorophenyl)-3-(4-methoxyphenyl)-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other dibenzothiazepines. Its unique structure allows for diverse applications in various fields of research.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness
Properties
Molecular Formula |
C26H22ClNO2S |
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Molecular Weight |
448.0 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-9-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[c][1,5]benzothiazepin-7-one |
InChI |
InChI=1S/C26H22ClNO2S/c1-30-20-12-8-16(9-13-20)18-14-22-25(23(29)15-18)26(17-6-10-19(27)11-7-17)31-24-5-3-2-4-21(24)28-22/h2-13,18,26,28H,14-15H2,1H3 |
InChI Key |
XUAGXEOBLFQHEV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(SC4=CC=CC=C4N3)C5=CC=C(C=C5)Cl)C(=O)C2 |
Origin of Product |
United States |
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